Cas no 209860-87-7 (Tafluprost)
O Tafluprost é um análogo sintético da prostaglandina F2α, utilizado principalmente como agente antiglaucomatoso para reduzir a pressão intraocular (PIO). Sua fórmula molecular é C25H34F2O5, caracterizada pela presença de átomos de flúor que aumentam sua estabilidade e afinidade pelos receptores de prostaglandina. Atua como um agonista seletivo do receptor FP, promovendo o aumento do fluxo uveoescleral e facilitando a drenagem do humor aquoso. Sua vantagem inclui alta potência (eficácia em concentrações nanomolares) e perfil de segurança favorável, com menor risco de hiperemia conjuntival comparado a outros pró-fármacos da classe. Disponível em formulação livre de conservantes, é particularmente adequado para pacientes com sensibilidade ocular. Estudos demonstram redução sustentada da PIO em ~25-30% após administração tópica única diária.

Tafluprost structure
Nome do Produto:Tafluprost
Tafluprost Propriedades químicas e físicas
Nomes e Identificadores
-
- Tafluprost
- (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid 1-methylethyl ester
- propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
- AFP-168
- MK2452
- MK-2452
- Saflutan
- Taflotan
- Tapros
- UNII-1O6WQ6T7G3
- Zioptan
- Propan-2-yl 7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-
- Propan-2-yl 7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
- (Z)-isopropyl 7-((1R,2R,3R,5S)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate
- Z2568721846
- 1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy-1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate
- DE-085
- Tafluprost (JAN/USAN/INN)
- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-butenyl]-3,5-dihydroxycyclopentyl]-, 1-methylethyl ester, (5Z)-
- J-502635
- MK2452AFP-168
- TAFLUPROST [VANDF]
- D06274
- Q2139543
- C25H34F2O5
- ISOPROPYL (5Z)-7-((1R,2R,3R,5S)-2-((1E)-3,3-DIFLUORO-4-PHENOXYBUT-1-ENYL)-3,5-DIHYDROXYCYCLOPENTYL)HEPT-5-ENOATE
- DE-118
- 1-Methylethyl (5-Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-5-heptenoate
- EN300-21680961
- tafluprostum
- 1-methylethyl (5Z)-7-((1R,2R,3R,5S)-2-((1E)-3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl)hept-5-enoate
- isopropyl (5Z)-7-((1R,2R,3R,5S)-2-((1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate
- 1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl-3,5-dihydroxycyclopentyl)-5-heptenoate
- Isopropyl (5Z)-7-{(1R,2R,3R,5S)-2-((1E)-3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl}hept-5-enoate
- TAFLUPROST [WHO-DD]
- SR-01000946707-1
- tafluprost opthalmic
- Tafluprost [USAN:INN:BAN]
- TAFLUPROST (MART.)
- Tafluprost Ophthalmic
- TAFLUPROST [ORANGE BOOK]
- S01EE05
- Zioptan (TN)
- CHEBI:66899
- propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoate
- SCHEMBL1286148
- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-, 1-methylethyl ester, (5Z)-
- TAFLUPROST [MI]
- EX-A564
- GTPL7451
- HY-B0600
- DB08819
- AS-75193
- NS00001192
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl)-3,5- dihydroxycyclopentyl)-, 1-methylethyl ester, (5Z)-
- Tafluprost [INN]
- TAFLUPROST [MART.]
- HMS3649F04
- (Z)-isopropyl7-((1R,2R,3R,5S)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate
- 1O6WQ6T7G3
- SR-01000946707
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl)-3,5-dihydroxycyclopentyl)-, 1-methylethyl ester, (5Z)-
- 209860-87-7
- 1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy-1-butenyl-3,5-dihydroxycyclopentyl)-5-heptenoate
- s4851
- 1-methylethyl (5Z)-7-{(1R,2R,3R,5S)-2-((1E)-3,3-difluoro-4-phenoxybut-1-enyl)-3,5- dihydroxycyclopentyl}hept-5-enoate
- TAFLUPROST [USAN]
- TAFLUPROST [INCI]
- AKOS025294885
- TAFLUPROST [JAN]
- propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-(phenoxy)but-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
- isopropyl (5Z)-7-{(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hept-5-enoate
- DTXSID401021504
- CCG-269257
- CHEMBL1963683
- isopropyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl]hept-5-enoate
- 1ST15027
- (Z)-isopropyl 7-((1R,2R,3R,5S)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxy cyclopentyl)hept-5-enoate
-
- MDL: MFCD08062150
- Inchi: 1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3?,15-14+/t20-,21-,22+,23-/m1/s1
- Chave InChI: WSNODXPBBALQOF-OPBDFUERSA-N
- SMILES: FC(C([H])([H])OC1C([H])=C([H])C([H])=C([H])C=1[H])(/C(/[H])=C(\[H])/[C@@]1([H])[C@@]([H])(C([H])([H])[C@@]([H])([C@]1([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C(=O)OC([H])(C([H])([H])[H])C([H])([H])[H])O[H])O[H])F
Propriedades Computadas
- Massa Exacta: 452.23700
- Massa monoisotópica: 452.237
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 32
- Contagem de Ligações Rotativas: 13
- Complexidade: 614
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 4
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 2
- XLogP3: 4.5
- Superfície polar topológica: 76
Propriedades Experimentais
- Densidade: 1.186
- Ponto de Fusão: N/A
- Ponto de ebulição: 552.9±50.0 °C at 760 mmHg
- Ponto de Flash: 288.2±30.1 °C
- Índice de Refracção: 1.548
- Solubilidade: DMSO (Slightly), Ethyl Acetate (Slightly)
- PSA: 75.99000
- LogP: 4.68300
- Pressão de vapor: 0.0±1.6 mmHg at 25°C
Tafluprost Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tafluprost Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC39815-250 mg |
Tafluprost |
209860-87-7 | >99% | 250mg |
$850.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59684-10mg |
Tafluprost |
209860-87-7 | 98% | 10mg |
¥2157.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59684-100mg |
Tafluprost |
209860-87-7 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-B0600-10mM*1 mL in DMSO |
Tafluprost |
209860-87-7 | 99.47% | 10mM*1 mL in DMSO |
¥891 | 2024-07-20 | |
DC Chemicals | DC39815-1 g |
Tafluprost |
209860-87-7 | >99% | 1g |
$1700.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71760-10mg |
Tafluprost |
209860-87-7 | 97% | 10mg |
¥2676.0 | 2023-09-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0203-10 mg |
Tafluprost |
209860-87-7 | 97.70% | 10mg |
¥2200.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A872378-1mg |
AFP-168 |
209860-87-7 | 99% | 1mg |
¥721.00 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A872378-25mg |
AFP-168 |
209860-87-7 | 99% | 25mg |
¥3,920.00 | 2022-01-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71760-5mg |
Tafluprost |
209860-87-7 | 97% | 5mg |
¥1396.0 | 2023-09-06 |
Tafluprost Literatura Relacionada
-
Haihui Peng,Fen-Er Chen Org. Biomol. Chem. 2017 15 6281
-
Hong Hu,Wen-Hua Xu,Wu-Xiang Kang,Wei Sun,Rui Sun,Xiao-Hong Wei,Meng Sun Org. Chem. Front. 2021 8 4459
-
Hao-Wen Li,Yun-Cheng Luo,Ling-Chao Yu,Xingang Zhang Chem. Commun. 2023 59 4241
-
Xiaolong Guo,Pingping Li,Qing Wang,Qi Wang,Luyao Wang Org. Chem. Front. 2022 9 3192
-
Mark S. Butler,Avril A. B. Robertson,Matthew A. Cooper Nat. Prod. Rep. 2014 31 1612
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Ácidos graxos Prostaglandinas e compostos relacionados
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Ácidos graxos eicosanóides Prostaglandinas e compostos relacionados
209860-87-7 (Tafluprost) Produtos relacionados
- 209860-88-8(Tafluprost Acid)
- 206534-52-3(benzyl (2S)-2-acetylpiperidine-1-carboxylate)
- 1487253-41-7(Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate)
- 109-12-6(2-Aminopyrimidine)
- 1896250-07-9(2-Propynoic acid, 3-(1-methyl-4-piperidinyl)-)
- 1211578-33-4(6-bromo-5-nitropyridine-2-carboxylic acid)
- 2229315-77-7(1-2-(methylsulfanyl)phenylethane-1,2-diol)
- 2227033-78-3(rac-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride)
- 1805487-08-4(Methyl 4-bromo-2-cyano-5-methoxyphenylacetate)
- 1214352-13-2(5-Chloro-3'-fluoro-2-(trifluoromethyl)biphenyl)
Fornecedores recomendados
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
(CAS:209860-87-7)Tafluprost

Pureza:99%
Quantidade:G
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:209860-87-7)Tafluprost

Pureza:99%/99%/99%
Quantidade:100mg/250mg/1g
Preço ($):207.0/310.0/773.0